

Natural sources of Betanidin and its derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Betanidin**
Cat. No.: **B1384155**

[Get Quote](#)

An In-depth Technical Guide to the Natural Sources of **Betanidin** and Its Derivatives

Introduction

Betalains are a class of water-soluble, nitrogen-containing pigments derived from the amino acid tyrosine.^{[1][2]} They are responsible for the vibrant red-violet (betacyanins) and yellow-orange (betaxanthins) colors found in specific plants and fungi.^{[1][2]} Unlike the more widespread anthocyanin pigments, betalains are exclusively found in most families within the plant order Caryophyllales and some higher fungi, a distribution that serves as a significant trait in plant taxonomy.^{[1][2]}

Betanidin is the aglycone of most betacyanins and forms the core structure of these red-violet pigments.^{[3][4]} It is formed by the condensation of betalamic acid and cyclo-DOPA, both derivatives of tyrosine.^{[1][3]} The most prevalent betacyanin is betanin (**betanidin** 5-O- β -glucoside), famously known as beetroot red.^{[1][3]} The growing interest in **betanidin** and its derivatives stems from their potent antioxidant, anti-inflammatory, and potential chemopreventive properties, making them valuable compounds for the pharmaceutical and food industries.^{[2][5][6]}

This guide provides a comprehensive overview of the natural sources of **betanidin** and its derivatives, quantitative data on their concentrations, detailed experimental protocols for their extraction and analysis, and an illustration of their core biosynthetic pathway.

Primary Natural Sources

Betalain pigments are restricted to the plant order Caryophyllales (and are absent in species containing anthocyanins) and some Basidiomycota mushrooms.^[1] The most prominent and commercially significant sources are found within the families Amaranthaceae and Cactaceae.

- Beetroot (*Beta vulgaris* L.): Red beetroots are the most well-known and primary commercial source of betalains.^{[3][7]} They contain a high concentration of betacyanins, which constitute approximately 75–95% of their total betalain content.^[3] The main pigment is betanin, but isobetanin, probetanin, and neobetanin are also present.^[1] The yellow varieties of beet ("golden beetroot") primarily contain yellow betaxanthins, specifically vulgaxanthin I.^{[8][9]}
- Prickly Pear (*Opuntia* spp.): The fruits of various cacti, particularly *Opuntia ficus-indica* (prickly pear), are rich sources of betalains.^{[2][3][8]} The color of the fruit pulp—ranging from yellow and orange to red and purple—is determined by the relative concentrations of betaxanthins (like indicaxanthin) and betacyanins (like betanin).^{[8][10]}
- Amaranth (*Amaranthus* spp.): Several species of amaranth, such as *Amaranthus caudatus* ("love-lies-bleeding"), are known for their high concentration of betacyanins in their inflorescences and leaves.^{[1][11]} Amaranthine and isoamaranthine are two key betacyanins isolated from these species.^[1]
- Other Notable Sources: Other edible plants containing betalains include Swiss chard (*Beta vulgaris* L. ssp. *cicla*), pitaya or dragon fruit (*Hylocereus* spp.), and Ulluco (*Ullucus tuberosus*).^{[2][3]} Ornamental plants like bougainvillea and flowers of *Mammillaria* sp. cacti also owe their vibrant colors to betalains.^[1]

Quantitative Data on Betalain Content

The concentration of **betanidin** derivatives varies significantly depending on the species, cultivar, plant part, and environmental growing conditions.^[2] The following table summarizes reported concentrations from various natural sources.

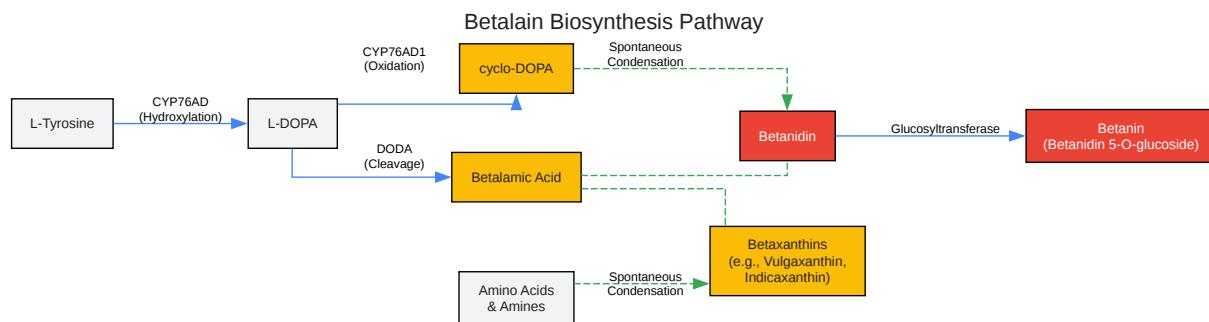
Natural Source	Plant Part	Compound(s)	Concentration	Reference(s)
Red Beetroot (<i>Beta vulgaris</i>)	Root Pulp	Total Betalains	200–2100 mg/kg Fresh Weight (FW)	[3]
Red Beetroot (<i>Beta vulgaris</i>)	Root Pulp	Betanin	Up to 600 mg/kg Pulp	[8]
Red Beetroot (<i>Beta vulgaris</i>)	Root	Betacyanins	30-60 mg/100 g FW	[12]
Red Beetroot (<i>Beta vulgaris</i>)	Root	Betaxanthins	16.3 mg/100 g FW	[12]
Prickly Pear (<i>Opuntia ficus-indica</i>)	Fruit Pulp	Total Betalains	16.5–214 mg/100 g FW	[13]
Prickly Pear (<i>Opuntia ficus-indica</i>)	Fruit Pulp	Indicaxanthin	Up to 300 mg/kg Pulp	[8]
Prickly Pear (<i>Opuntia ficus-indica</i>)	Fruit Pulp	Betanin	Up to 190 mg/kg Pulp	[8]
Prickly Pear (<i>Opuntia</i> spp.)	Fruit Peel	Total Betalains	Up to 20,160 mg/100 g Peel	[14]
Gomphrena (<i>Gomphrena globosa</i>)	Purple Inflorescences	Betacyanins	556.8 mg/kg FW	[15]
Gomphrena (<i>Gomphrena globosa</i>)	Red Inflorescences	Betaxanthins	75.0 mg/kg FW	[15]
Dragon Fruit (<i>Hylocereus polyrhizus</i>)	Fruit Peel	Betacyanins	Up to 18.67 mg/100 g	[14]

Experimental Protocols

Extraction of Betalains from Plant Material

A common methodology for extracting betalains involves solvent extraction, optimized to preserve the stability of these pH-sensitive compounds.

- Sample Preparation:
 - Harvest fresh plant material (e.g., beetroot tubers, prickly pear fruit pulp).
 - Cut the material into small pieces and immediately freeze at -80°C to halt enzymatic degradation.[\[16\]](#)
 - Lyophilize (freeze-dry) the frozen samples for 48 hours to obtain a dry powder.[\[2\]](#)[\[16\]](#) This enhances extraction efficiency and preserves compound integrity.[\[2\]](#)
- Solvent Extraction Protocol:
 - Weigh the lyophilized plant powder (e.g., 1 g).
 - Prepare an extraction solvent. Aqueous ethanol (30-80% v/v) or methanol are commonly used.[\[14\]](#)[\[16\]](#) The solvent is often acidified to a pH of 4.0-6.0 using citric or formic acid, as betalains exhibit optimal stability in this range.[\[16\]](#)[\[17\]](#)
 - Add the solvent to the plant powder at a specific ratio (e.g., 1:10 w/v).[\[17\]](#)
 - Agitate the mixture on an orbital shaker at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15-60 minutes).[\[17\]](#) Ultrasound-assisted extraction can also be employed to improve yields.[\[16\]](#)[\[17\]](#)
 - Centrifuge the resulting slurry at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[\[17\]](#)
 - Carefully collect the supernatant, which contains the extracted betalains, for immediate analysis or purification.[\[17\]](#)


Quantification of Betalains by Spectrophotometry

Spectrophotometry provides a rapid and efficient method for quantifying total betacyanin and betaxanthin content.

- Methodology:
 - Take an aliquot of the betalain extract (supernatant from the extraction step).
 - Dilute the extract with the extraction buffer or deionized water to ensure the absorbance reading falls within the linear range of the spectrophotometer (typically 0.2-0.8).[18][19] Record the dilution factor (DF).
 - Measure the absorbance (A) of the diluted sample at 538 nm for betacyanins and ~483 nm for betaxanthins.[12][19] Use the extraction buffer as a blank.
 - Calculate the betalain content (BC) in mg/L using the following formula derived from the Beer-Lambert law[12][19]: $BC \text{ (mg/L)} = (A \times DF \times MW \times 1000) / (\epsilon \times L)$ Where:
 - A = Absorbance at the specific wavelength.
 - DF = Dilution Factor.
 - MW = Molecular Weight (Betanin: 550 g/mol ; Vulgaxanthin I: 339 g/mol , average for Betaxanthins often used is 308 g/mol).[12]
 - ϵ = Molar extinction coefficient in L/(mol·cm) (Betanin: 60,000; Vulgaxanthin I: 48,000). [12]
 - L = Path length of the cuvette in cm (usually 1 cm).
 - The final concentration can be expressed in mg per kg of the original fresh or dry weight of the plant material.[18]
- Note: For more precise identification and quantification of individual **betanidin** derivatives (e.g., betanin, isobetanin), High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the preferred method.[7][12]

Betalain Biosynthesis Pathway

Betalains are synthesized from the amino acid L-tyrosine in the cytoplasm and endoplasmic reticulum before being stored in the plant cell's vacuole.[20] The pathway involves several key enzymatic and spontaneous reactions.

[Click to download full resolution via product page](#)

Caption: The biosynthetic pathway of betalains starting from L-tyrosine.

The pathway begins with the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), a reaction catalyzed by cytochrome P450 enzymes like CYP76AD.[20][21] From L-DOPA, the pathway bifurcates.[1] One branch involves the oxidation of L-DOPA to form cyclo-DOPA, catalyzed by enzymes such as CYP76AD1.[22] The other branch involves the cleavage of the L-DOPA aromatic ring by DOPA-4,5-dioxygenase (DODA) to form the yellow chromophore, betalamic acid.[18][21]

The formation of the final pigments occurs through condensation reactions. The spontaneous condensation of betalamic acid with cyclo-DOPA results in the formation of the red-violet betacyanin aglycone, **betanidin**.[1][21] Subsequently, **betanidin** can undergo glycosylation, for instance by a glucosyltransferase, to form betanin.[1][18] Alternatively, betalamic acid can spontaneously condense with various amino acids or amines to form the diverse family of yellow-orange betaxanthin pigments.[1][21]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Betalain - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Betanin--a food colorant with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Betanin, a Natural Food Additive: Stability, Bioavailability, Antioxidant and Preservative Ability Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Bioactive Betalain Extracts from Cactus Pear Fruit Pulp, Beetroot Tubers, and Amaranth Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Betalains and their applications in food: The current state of processing, stability and future opportunities in the industry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Betalains in Some Species of the Amaranthaceae Family: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combining Conventional Organic Solvent Extraction, Ultrasound-Assisted Extraction, and Chromatographic Techniques to Obtain Pure Betanin from Beetroot for Clinical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]

- 18. A simple and efficient method for betalain quantification in RUBY-expressing plant samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Spectrophotometric Quantification of Betacyanins in Plant Tissue Produced from the RUBY Reporter Gene [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Natural sources of Betanidin and its derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1384155#natural-sources-of-betanidin-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com